molecular formula C16H11NO4 B15147722 2-oxo-2H-chromen-7-yl phenylcarbamate

2-oxo-2H-chromen-7-yl phenylcarbamate

Katalognummer: B15147722
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: ZVDZCDZXCYSLPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2H-chromen-7-yl phenylcarbamate is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure, which is fused with a phenylcarbamate group.

Vorbereitungsmethoden

The synthesis of 2-oxo-2H-chromen-7-yl phenylcarbamate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

2-oxo-2H-chromen-7-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-oxo-2H-chromen-7-yl phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-oxo-2H-chromen-7-yl phenylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

2-oxo-2H-chromen-7-yl phenylcarbamate can be compared with other similar compounds, such as:

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromenone core structure but with a 4-chlorobenzoate group instead of a phenylcarbamate group.

    2-oxo-2H-chromen-7-yl dimethylcarbamate: This compound has a dimethylcarbamate group instead of a phenylcarbamate group.

    6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound has a hydroxyphenylacrylate group instead of a phenylcarbamate group.

The uniqueness of this compound lies in its specific phenylcarbamate group, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C16H11NO4

Molekulargewicht

281.26 g/mol

IUPAC-Name

(2-oxochromen-7-yl) N-phenylcarbamate

InChI

InChI=1S/C16H11NO4/c18-15-9-7-11-6-8-13(10-14(11)21-15)20-16(19)17-12-4-2-1-3-5-12/h1-10H,(H,17,19)

InChI-Schlüssel

ZVDZCDZXCYSLPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.